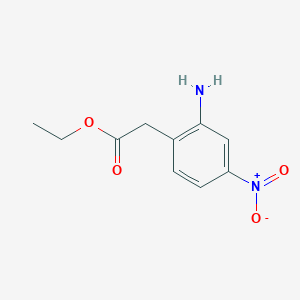
Ethyl 2-(2-amino-4-nitrophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-amino-4-nitrophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is substituted with an amino group at the 2-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-amino-4-nitrophenyl)acetate typically involves the reaction of ethyl cyanoacetate with 2-amino-4-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent esterification to yield the desired product. Common reagents used in this synthesis include sodium ethoxide or potassium carbonate as the base, and ethanol as the solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-4-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Reduction: Ethyl 2-(2,4-diaminophenyl)acetate.
Substitution: Ethyl 2-(2-halo-4-nitrophenyl)acetate or ethyl 2-(2-alkylamino-4-nitrophenyl)acetate.
Oxidation: Ethyl 2-(2-amino-4-quinonyl)acetate.
Scientific Research Applications
Ethyl 2-(2-amino-4-nitrophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving aromatic amines and nitro compounds.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-amino-4-nitrophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. Additionally, the ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 2-(2-amino-4-nitrophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2-amino-4-chlorophenyl)acetate: This compound has a chlorine substituent instead of a nitro group, which can affect its reactivity and biological activity.
Ethyl 2-(2-amino-4-methylphenyl)acetate: The presence of a methyl group can influence the compound’s lipophilicity and its interactions with biological targets.
Ethyl 2-(2-amino-4-hydroxyphenyl)acetate: The hydroxyl group can introduce additional hydrogen bonding interactions, potentially altering the compound’s properties and applications.
This compound stands out due to the presence of both amino and nitro groups, which provide unique reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl 2-(2-amino-4-nitrophenyl)acetate |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-10(13)5-7-3-4-8(12(14)15)6-9(7)11/h3-4,6H,2,5,11H2,1H3 |
InChI Key |
VQYBSKKXKWBQRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















